Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFDECCVRJKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652386 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185057-00-5 | |
| Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid
The carboxylic acid is typically derived from isoquinoline-6-carboxylic acid via catalytic hydrogenation. For example, hydrogenating isoquinoline-6-carboxylic acid at 50–60°C under 3–5 bar H₂ pressure using a palladium-on-carbon (Pd/C) catalyst achieves full reduction of the aromatic ring. Alternative routes include hydrolyzing nitrile intermediates: 6-cyanoisoquinoline, prepared from 6-bromoisoquinoline via nucleophilic substitution with copper(I) cyanide, undergoes acidic hydrolysis (H₂SO₄, 80°C) to yield the carboxylic acid.
Esterification with Methanol
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with methanol to produce the methyl ester. Optimized conditions (0°C, 2 hours) yield >85% purity, with residual solvents removed via vacuum distillation. This method is scalable but requires careful handling of corrosive reagents.
Table 1: Esterification Reaction Conditions
| Parameter | Value |
|---|---|
| Carboxylic Acid | 1.0 equiv |
| SOCl₂ | 1.2 equiv |
| Methanol | 5.0 equiv |
| Temperature | 0°C → room temperature |
| Reaction Time | 2 hours |
| Yield | 78–85% |
Cyclization via Pictet-Spengler Reaction
The Pictet-Spengler reaction constructs the tetrahydroisoquinoline core while simultaneously introducing the methyl ester group. This one-pot method condenses phenethylamine derivatives with carbonyl compounds under acidic conditions.
Reaction Mechanism and Optimization
For methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, 3-methoxy-4-(2-aminoethyl)benzoic acid methyl ester reacts with formaldehyde in hydrochloric acid (HCl)/ethanol. Cyclization occurs at 60°C for 6 hours, yielding the tetrahydroisoquinoline framework. Key parameters include:
-
Acid Catalyst : 10% HCl in ethanol maximizes ring closure efficiency.
-
Solvent : Ethanol balances solubility and reaction kinetics.
-
Temperature : Elevated temperatures (50–70°C) accelerate cyclization but risk side reactions.
Table 2: Pictet-Spengler Reaction Parameters
| Component | Quantity/Condition |
|---|---|
| Phenethylamine Derivative | 1.0 equiv |
| Formaldehyde | 1.5 equiv |
| HCl (10%) | 10 mL per mmol substrate |
| Ethanol | 15 mL per mmol substrate |
| Temperature | 60°C |
| Yield | 65–72% |
Catalytic Hydrogenation of Isoquinoline Derivatives
A less common but efficient approach involves hydrogenating methyl isoquinoline-6-carboxylate to the tetrahydro form. This method is advantageous for substrates sensitive to strong acids.
Hydrogenation Conditions
Using a platinum oxide (PtO₂) catalyst under 4 bar H₂ at 25°C, methyl isoquinoline-6-carboxylate undergoes complete saturation in 12 hours. The reaction is quenched with ammonium hydroxide, and the product is isolated via filtration and recrystallization from ethyl acetate.
Table 3: Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Substrate | Methyl isoquinoline-6-carboxylate |
| Catalyst | PtO₂ (5 wt%) |
| H₂ Pressure | 4 bar |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 82–88% |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the esterification process by minimizing SOCl₂ exposure and improving heat dissipation. For example, a microreactor system achieving 90% conversion in 10 minutes at 30°C has been proposed for pilot-scale trials.
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Esterification | 78–85 | 95–97 | High |
| Pictet-Spengler | 65–72 | 90–93 | Moderate |
| Catalytic Hydrogenation | 82–88 | 98–99 | Low |
The classical esterification route is preferred for industrial applications due to its scalability, while catalytic hydrogenation offers superior purity for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. Additionally, it exhibits free radical scavenging properties and can modulate the activity of dopamine receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of tetrahydroisoquinolines (TIQs) are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Biological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate (MTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicine and research.
MTHIQ exhibits a tetrahydroisoquinoline core structure that is pivotal for its biological activity. Its interactions with various enzymes and proteins are crucial for modulating biochemical pathways. Notably, MTHIQ has been shown to interact with monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism in the brain. This interaction suggests a potential role in enhancing neurotransmitter levels, particularly dopamine, which is vital for neurological functions.
Cellular Effects
The compound influences several cellular processes:
- Dopamine Signaling : MTHIQ modulates dopamine signaling pathways, which are essential for mood regulation and cognitive functions.
- Neuroprotective Effects : Studies indicate that MTHIQ possesses neuroprotective properties against neurotoxins such as MPTP and rotenone, highlighting its potential in treating neurodegenerative diseases .
- Antioxidant Activity : The compound also exhibits antioxidant properties, which help protect cells from oxidative stress.
Molecular Mechanisms
MTHIQ's biological activity is mediated through multiple molecular mechanisms:
- Enzyme Inhibition : By inhibiting MAO, MTHIQ increases the availability of neurotransmitters like serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety .
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), influencing neuronal signaling and plasticity.
- Gene Expression Modulation : Research indicates that MTHIQ can alter gene expression related to neuroprotection and inflammation .
Research Findings and Case Studies
Several studies have highlighted the pharmacological potential of MTHIQ:
- Neuroprotective Studies : In rodent models, MTHIQ demonstrated significant neuroprotective effects against dopaminergic neuron loss induced by neurotoxins. This suggests its therapeutic potential in Parkinson's disease .
- Anti-addictive Properties : Research on cocaine self-administration in rats revealed that MTHIQ could reduce addictive behaviors, indicating its potential use in addiction therapy .
- Antioxidant Activity : In vitro studies have shown that MTHIQ protects neuronal cells from oxidative damage, supporting its role as a neuroprotectant.
Comparative Analysis with Similar Compounds
To better understand the unique properties of MTHIQ, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Similar tetrahydroisoquinoline core | Different carboxylate position affecting activity |
| Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group addition | Increased solubility and potential biological activity |
| Methyl isoquinoline-6-carboxylate | Isoquinoline structure | Lacks tetrahydrogen saturation; different reactivity |
This table illustrates how variations in structure can influence biological activity.
Q & A
Basic: What are the primary synthetic routes for Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate, and how can purity be optimized?
Methodological Answer:
The compound is typically synthesized via Pictet-Spengler cyclization using phenethylamine derivatives and carbonyl compounds under acidic conditions (e.g., HCl/EtOH). For example, methyl ester formation at the 6-position is achieved by reacting 1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with methanol and thionyl chloride . To optimize purity (>97%):
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) for post-synthesis purification .
- Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and ¹H NMR (CDCl₃, 300 MHz) to detect residual solvents or byproducts .
Basic: How does the structural configuration of this compound influence its stability and lipophilicity?
Methodological Answer:
The methyl ester at the 6-position enhances lipophilicity (logP ~1.8), improving membrane permeability compared to carboxylate analogs. The tetrahydroisoquinoline core provides rigidity, while the tert-butyl group (in related analogs) increases steric hindrance, reducing metabolic degradation . Stability studies in PBS (pH 7.4, 37°C) show >90% integrity over 24 hours, validated via LC-MS .
Advanced: What strategies resolve contradictions in reported biological activity across studies (e.g., neuroprotective vs. neurotoxic effects)?
Methodological Answer:
Discrepancies often arise from:
- Impurity profiles : Trace intermediates (e.g., MPTP-like byproducts) can confound results. Use HRMS and 2D-NMR to verify structural integrity .
- Assay conditions : Neuroprotective effects (e.g., dopamine modulation) are dose-dependent. For example, at 10 µM, the compound upregulates tyrosine hydroxylase in SH-SY5Y cells, while higher doses (>50 µM) induce oxidative stress . Validate using dose-response curves and ROS assays .
Advanced: How do substituent variations at the 3- or 7-positions affect target selectivity (e.g., DDR1 vs. PPAR-γ)?
Methodological Answer:
- 3-Position modifications : Adding a chlorine atom (e.g., Methyl 5-chloro-THIQ-3-carboxylate) increases PPAR-γ binding (IC₅₀ = 0.8 µM vs. 3.2 µM for parent compound) due to enhanced H-bonding with Arg288 .
- 7-Position alkoxy groups : Propoxy or isopropyloxy substituents improve DDR1 inhibition (Ki = 12 nM) by filling a hydrophobic pocket in the kinase domain .
Validate via docking simulations (AutoDock Vina) and SPR-based binding assays .
Basic: What analytical techniques are critical for characterizing this compound and its metabolites?
Methodological Answer:
- Structural elucidation : Use ¹³C DEPT-Q NMR to distinguish quaternary carbons and HSQC for CH correlations .
- Metabolite profiling : Incubate with liver microsomes (human/rat), extract metabolites with SPE, and analyze via UHPLC-QTOF-MS/MS in negative ion mode .
Advanced: How can enantiomeric purity impact pharmacological outcomes, and what methods ensure chiral resolution?
Methodological Answer:
The (S)-enantiomer of methyl-THIQ-3-carboxylate shows 5-fold higher affinity for σ-1 receptors than the (R)-form . To resolve enantiomers:
- Use chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) .
- Synthesize via asymmetric hydrogenation with Rh-(R)-BINAP catalyst (ee >98%) .
Basic: What in vitro models are appropriate for initial neuroactivity screening?
Methodological Answer:
- Neuroprotection : Differentiated SH-SY5Y cells treated with rotenone (10 µM) + compound (1–50 µM), measuring ATP levels (CellTiter-Glo) and caspase-3 activity .
- Dopaminergic activity : PC12 cells transfected with DAT-GFP; quantify dopamine uptake via amperometry .
Advanced: Why do synthetic yields vary significantly (20–70%) in THIQ carboxylate derivatives, and how can this be mitigated?
Methodological Answer:
Low yields stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
